1-Acetylpiperidine-3-carbaldehyde

Physicochemical Property Lipophilicity Polar Surface Area

1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3) is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol. It is a derivative of piperidine, featuring both an acetyl group at the N1 position and an aldehyde functionality at the C3 position of the saturated six-membered ring.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1082481-93-3
Cat. No. B2680142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-3-carbaldehyde
CAS1082481-93-3
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)C=O
InChIInChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3
InChIKeySYUMWXVBQIRTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3): A Bifunctional Piperidine Building Block for Heterocyclic Synthesis and Fragment-Based Drug Discovery


1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3) is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is a derivative of piperidine, featuring both an acetyl group at the N1 position and an aldehyde functionality at the C3 position of the saturated six-membered ring. This dual functionality, with an acetyl-protected amine and a reactive aldehyde, renders it a versatile bifunctional building block for the construction of nitrogen-containing heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs) . Its typical commercial specification is ≥95% purity, and it is supplied as a liquid for research and further manufacturing use .

Why 1-Acetylpiperidine-3-carbaldehyde Cannot Be Simply Replaced by Its 4-Position Isomer or Other Piperidine Analogs in Chemical Synthesis


Despite sharing the same molecular formula (C8H13NO2) and molecular weight (155.19 g/mol) with its 4-position isomer (1-Acetylpiperidine-4-carbaldehyde, CAS 155826-26-9), 1-Acetylpiperidine-3-carbaldehyde presents a distinct spatial and electronic profile that directly impacts synthetic outcomes . The location of the aldehyde substituent on the piperidine ring (C3 vs. C4) alters the compound's reactivity, conformational preferences, and the geometry of the resulting heterocyclic frameworks . Consequently, substituting the 3-carbaldehyde with the 4-carbaldehyde, or with N-unsubstituted or N-alkylated analogs, can lead to divergent reaction pathways, altered stereochemical outcomes, or complete failure to generate the intended molecular scaffold. A quantitative understanding of these differences is essential for informed procurement and experimental design.

Quantitative Evidence Guide: Differentiating 1-Acetylpiperidine-3-carbaldehyde from the 4-Isomer and Other Analogs


Physicochemical Differentiation: Comparative LogP and Topological Polar Surface Area (TPSA) Analysis

Computational predictions indicate a subtle but distinct difference in lipophilicity between the 3- and 4-position isomers. 1-Acetylpiperidine-3-carbaldehyde exhibits a calculated LogP of 0.4438 , while its 4-isomer, 1-Acetylpiperidine-4-carbaldehyde, is reported with a LogP of 0.3817 [1]. This difference of 0.0621 LogP units, though modest, may influence partitioning behavior in biphasic reaction mixtures or chromatographic separations. In contrast, the 3-position isomer and the 4-isomer share identical calculated TPSA values of 37.38 Ų [1], indicating comparable hydrogen bonding capacity but divergent hydrophobic interactions. Furthermore, the N-methyl analog, 1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7), possesses a lower molecular weight (127.18 g/mol) and lacks the acetyl carbonyl, which eliminates a key hydrogen bond acceptor site and reduces steric bulk, fundamentally altering its reactivity profile .

Physicochemical Property Lipophilicity Polar Surface Area

Synthetic Vector Divergence: Impact of Aldehyde Position on Downstream Heterocycle Construction

The C3-position of the aldehyde group in 1-Acetylpiperidine-3-carbaldehyde provides a distinct vector for cyclization reactions compared to the C4-isomer. When used as an electrophile in intramolecular reactions, the 3-carbaldehyde directs ring closure to form fused bicyclic systems with a [4.3.0] or similar ring junction, whereas the 4-carbaldehyde yields [3.3.1] or alternative frameworks . Additionally, 1-Acetylpiperidine-3-carbaldehyde contains a stereocenter at the C3 carbon, which is absent in the symmetrical 4-isomer. This chirality is preserved through subsequent transformations, enabling the synthesis of enantiomerically enriched or diastereomerically pure products . The N-acetyl group also provides orthogonal protection to the piperidine nitrogen, allowing for selective deprotection under conditions that leave the aldehyde intact, a strategic advantage over N-Boc or N-Cbz protected analogs .

Synthetic Chemistry Heterocycle Formation Regiochemistry

Procurement and Storage Profile: Differentiated Handling Requirements vs. 4-Isomer

Storage and handling specifications provide a practical basis for differentiation. 1-Acetylpiperidine-3-carbaldehyde (95% purity) is typically stored under inert atmosphere at -20°C in a freezer to maintain stability , whereas the 4-position isomer is reported as a liquid with room temperature shipping and storage at 2-8°C . The target compound's requirement for colder storage and an inert atmosphere suggests a higher reactivity or greater sensitivity to air and moisture, which may necessitate more stringent handling protocols but also implies a more reactive aldehyde center. Additionally, the 3-isomer is classified with GHS07 hazard statements (H302-H315-H319-H335), indicating harmful effects if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The 4-isomer shares similar hazard classifications (H315-H319-H335) , but the 3-isomer's inclusion of H302 (harmful if swallowed) is a distinct safety note.

Procurement Stability Storage Condition

Biological Activity Profile: Lack of Direct High-Strength Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (including BindingDB and ChEMBL) did not identify any direct, quantitative, head-to-head comparative studies of 1-Acetylpiperidine-3-carbaldehyde against its closest analogs in a defined biological assay. The compound is primarily documented as a synthetic intermediate rather than a final bioactive molecule. While some database entries exist for compounds containing the piperidine-3-carbaldehyde motif, no IC50, EC50, or Ki values specific to 1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3) were located. Consequently, high-strength differential evidence based on biological activity cannot be provided. The differentiation for this compound rests on its physicochemical properties, synthetic utility, and handling profile, as detailed above.

Biological Activity Target Engagement Binding Affinity

Recommended Application Scenarios for 1-Acetylpiperidine-3-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Chiral, Fused Bicyclic Heterocycles

Given its C3 stereocenter and aldehyde positioning, 1-Acetylpiperidine-3-carbaldehyde is ideally suited for the construction of enantiomerically enriched [4.3.0] fused bicyclic scaffolds, such as octahydropyrrolo[3,4-b]pyridines or related azabicycles, which are privileged structures in kinase inhibitor and GPCR modulator programs . The orthogonal acetyl protection simplifies the synthetic sequence and enhances overall yield .

Peptidomimetic and Fragment-Based Drug Discovery (FBDD)

The bifunctional nature (protected amine + free aldehyde) makes this compound a valuable fragment for library synthesis. It can serve as a masked piperidine-3-methanol synthon or be incorporated into larger molecules via reductive amination or Grignard addition, introducing a chiral piperidine moiety with defined stereochemistry . This is a key differentiator from the achiral 4-isomer, which cannot impart the same stereochemical control .

Organic Methodology Development and Chemical Biology Tool Synthesis

The higher reactivity implied by the -20°C storage requirement suggests the aldehyde group in the 3-position is more electrophilic than in the 4-isomer . This makes it a preferred substrate for developing novel C-C bond forming reactions, such as organocatalytic aldol additions or metal-catalyzed C-H functionalizations, where a more reactive aldehyde is beneficial . Its distinct reactivity profile can also be leveraged to create chemical probes with unique binding modes.

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